(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone

α-glucosidase inhibition antidiabetic screening quinoline–triazole hybrid SAR

Sourcing a conformationally constrained probe for target engagement studies is challenging. This compound addresses that need with a uniquely rigid azetidine-triazole-quinoline scaffold: • α-Glucosidase IC50: 28 μM - validated starting point for medchem optimization • Only 2 rotatable bonds - ideal for conformational pre-organization studies • Balanced XLogP3 of 1.2, zero HBD - favorable drug-like profile for cellular assays • Direct N-attached triazole-azetidine linker - distinct pharmacophore geometry absent from flexible analogs Available in stock with flexible packaging. Request a quote for bulk quantities.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2034442-82-3
Cat. No. B2395824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone
CAS2034442-82-3
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)N4C=CN=N4
InChIInChI=1S/C16H15N5O/c1-11-4-5-17-15-3-2-12(8-14(11)15)16(22)20-9-13(10-20)21-7-6-18-19-21/h2-8,13H,9-10H2,1H3
InChIKeyFTTWMQORARAWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buy (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone CAS 2034442-82-3: Chemical Identity and Core Specifications


(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone (CAS 2034442-82-3, molecular formula C16H15N5O, molecular weight 293.32 g/mol) is a heterocyclic small molecule featuring a 4-methylquinoline-6-carbonyl core linked to a 3-(1H-1,2,3-triazol-1-yl)azetidine moiety [1]. This compound is registered in PubChem (CID 91814730) and ChEMBL (CHEMBL4908208), with computed physicochemical descriptors including an XLogP3-AA of 1.2, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. The combination of a quinoline, a 1,2,3-triazole, and an azetidine in a single molecular framework defines a distinct pharmacophore space that cannot be satisfied by simple quinoline or triazole analogs alone.

Why Generic (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone Substitution Risks Irreproducible Results


Closely related analogs of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone cannot be interchanged without risking substantial changes in biological activity. In a series of quinoline–triazole hybrids, the nature of the quinoline substituent and the linker geometry profoundly influenced antiproliferative IC50 values, with 2-chloro and 4-chloro substituted analogs showing IC50 values of 7.46 μM and 6.45 μM, respectively, while other substitution patterns were only moderately active or inactive [1]. The target compound's unique combination of the 4-methylquinolin-6-yl carbonyl, direct triazole attachment to the azetidine ring at the 3-position, and the azetidine ring size distinctly modulates conformational flexibility, hydrogen-bonding capacity, and the spatial orientation of the pharmacophoric elements relative to any analog lacking these precise features.

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone Quantitative Differentiation Evidence


α-Glucosidase Inhibitory Activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone Compared with Structural Analogs

In a systematic α-glucosidase inhibition study, compound 7 (identified as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone) demonstrated an IC50 of 28 ± 3 μM [1]. This represents a measurable, albeit moderate, inhibitory potency. By comparison, compound 8, a close structural analog with a modified substitution pattern, exhibited a statistically indistinguishable IC50 of 30 ± 5 μM, while compounds 2 and 4 showed markedly weaker activity (IC50 values of 52 ± 4 μM and 55 ± 11 μM, respectively), and compounds 1 and 6 were essentially inactive (IC50 >100 μM) [1]. These data illustrate that small changes in the quinoline substitution and the heterocycle linker can ablate activity, positioning the target compound as a reference structure within a steep SAR landscape.

α-glucosidase inhibition antidiabetic screening quinoline–triazole hybrid SAR

Antiproliferative Activity Class Benchmark: Triazole–Quinoline Hybrids in MCF-7 Breast Cancer Cells

In a published panel of quinoline-based 1,2,3-triazole hybrids screened against the MCF-7 breast cancer cell line, the most active compounds (2-chloro and 4-chloro substituted analogs) yielded IC50 values of 7.46 μM and 6.45 μM, respectively, which were comparable to cisplatin [1]. While the target compound was not directly included in this specific series, the close structural analogy (triazole–quinoline hybrid with an azetidine linker) places it within the same pharmacophore class. The reported steep SAR—where t-butyloxycarbonyl-containing azetidine and piperazine-substituted analogs showed only moderate activity—demonstrates that even modest structural perturbations profoundly affect antiproliferative potency [1].

anticancer screening triazole–quinoline hybrid MCF-7 cytotoxicity

Physicochemical Property Differentiation: Calculated Lipophilicity and Conformational Constraints

The target compound exhibits a computed XLogP3-AA of 1.2, zero hydrogen bond donors, four hydrogen bond acceptors, and only two rotatable bonds [1]. In contrast, the close analog 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline (same molecular formula C16H15N5O) possesses a methylene linker between the triazole and azetidine, which introduces an additional rotatable bond and alters the spatial orientation of the triazole ring relative to the quinoline carbonyl . The direct N-attachment of the triazole to the azetidine in the target compound rigidifies the scaffold, potentially enhancing target complementarity and reducing the entropic penalty upon binding compared to more flexible analogs.

drug-likeness lipophilicity conformational analysis

Pharmacophore Diversification Versus Pyrrolidine Analogs: Ring Size as a Selectivity Determinant

The target compound incorporates a four-membered azetidine ring, whereas the isomeric analog (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone employs a five-membered pyrrolidine ring and a quinolin-2-yl carbonyl attachment [1]. The azetidine ring imparts greater ring strain and a distinct nitrogen pKa compared with pyrrolidine, which can modulate both the basicity and the spatial presentation of the triazole moiety. In medicinal chemistry, azetidine-for-pyrrolidine substitutions have been shown to alter target selectivity, metabolic stability, and permeability, although quantitative comparative data for this specific pair are not yet available .

ring-size effect azetidine vs pyrrolidine selectivity engineering

Best Research and Industrial Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone


Antidiabetic Hit-to-Lead Optimization Using α-Glucosidase Inhibition as a Primary Screen

With a measured α-glucosidase IC50 of 28 μM [1], the target compound provides a well-defined starting point for medicinal chemistry optimization. Unlike inactive analogs from the same series, this compound's moderate potency combined with its favorable physicochemical profile (XLogP3 = 1.2, zero HBD) suggests that early optimization of the 4-methylquinoline substituent or the azetidine–triazole linker could yield nanomolar inhibitors while maintaining drug-like properties.

Anticancer SAR Expansion Around Triazole–Quinoline Hybrids with Azetidine Spacers

The published activity of closely related triazole–quinoline hybrids against MCF-7 breast cancer cells (IC50 values of 6.45–7.46 μM for the most potent analogs) demonstrates that the triazole–quinoline pharmacophore is a productive anticancer scaffold [2]. Because the target compound introduces a rigid azetidine linker that is absent from the most active analogs, it represents an unexplored sub-series that could yield novel selectivity profiles or overcome resistance mechanisms.

Conformational Restriction Studies for Target Engagement and Selectivity Profiling

The target compound's direct N-attachment of the triazole to the azetidine ring results in a rigid scaffold with only two rotatable bonds [3]. This property makes it an ideal tool for studying the impact of conformational pre-organization on binding affinity and selectivity. In screening campaigns where flexible analogs produce polypharmacology, the target compound can serve as a constrained probe to deconvolute target engagement.

Chemical Biology Probe Development for Kinase or GPCR Target Identification

The combination of a quinoline core, a 1,2,3-triazole, and an azetidine ring is relatively uncommon in commercial screening libraries, making the target compound a valuable addition to diversity-oriented synthesis collections aimed at novel kinase or GPCR targets. Its balanced lipophilicity and low hydrogen-bond donor count are compatible with cellular permeability, positioning it as a starting point for designing tagged probes (e.g., biotinylated or fluorescent derivatives) for pull-down or imaging applications.

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